molecular formula C15H19N5 B1432224 N1-(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine CAS No. 1706441-18-0

N1-(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine

Cat. No.: B1432224
CAS No.: 1706441-18-0
M. Wt: 269.34 g/mol
InChI Key: PGHINDNKQBUJCJ-UHFFFAOYSA-N
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Description

N1-(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine is a heterocyclic compound that features a pyrimidine ring substituted with a pyrrolidine group and a benzene ring substituted with two amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Substitution with Pyrrolidine: The pyrimidine ring is then reacted with pyrrolidine in the presence of a base such as sodium hydride to introduce the pyrrolidin-1-yl group.

    Coupling with Benzene-1,4-diamine: The final step involves coupling the substituted pyrimidine with benzene-1,4-diamine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the pyrimidine ring.

    Substitution: The amino groups on the benzene ring can undergo electrophilic substitution reactions with reagents like acyl chlorides or sulfonyl chlorides to form amides or sulfonamides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: N-oxides of the pyrimidine ring.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Amides or sulfonamides of the benzene ring.

Scientific Research Applications

N1-(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a kinase inhibitor, which could be useful in the treatment of cancer and other diseases.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of N1-(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine involves its interaction with specific molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cell proliferation. This makes it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-methyl-6-(piperidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine: Similar structure but with a piperidine ring instead of pyrrolidine.

    N1-(2-methyl-6-(morpholin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine: Contains a morpholine ring instead of pyrrolidine.

Uniqueness

N1-(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine is unique due to the presence of the pyrrolidine ring, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-N-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5/c1-11-17-14(19-13-6-4-12(16)5-7-13)10-15(18-11)20-8-2-3-9-20/h4-7,10H,2-3,8-9,16H2,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHINDNKQBUJCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCCC2)NC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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